4-[4-Chloro-3-(trifluoromethyl)phenyl]-5-methyl-2-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]-1H-imidazole
Description
4-[4-Chloro-3-(trifluoromethyl)phenyl]-5-methyl-2-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]-1H-imidazole is a substituted imidazole derivative with a complex aromatic framework. The imidazole core is functionalized at the 4-position with a 4-chloro-3-(trifluoromethyl)phenyl group and at the 2-position with a furan ring linked to a 3-(trifluoromethyl)phenyl moiety. This structural arrangement combines halogenated and fluorinated aromatic systems, which are known to enhance lipophilicity and metabolic stability in pharmaceutical candidates . The compound’s molecular weight is 386.3 g/mol (C₂₁H₁₄F₄N₂O), and it is characterized by high purity (≥95%) .
Properties
IUPAC Name |
4-[4-chloro-3-(trifluoromethyl)phenyl]-5-methyl-2-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]-1H-imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13ClF6N2O/c1-11-19(13-5-6-16(23)15(10-13)22(27,28)29)31-20(30-11)18-8-7-17(32-18)12-3-2-4-14(9-12)21(24,25)26/h2-10H,1H3,(H,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYLRZZMOXRTMQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N1)C2=CC=C(O2)C3=CC(=CC=C3)C(F)(F)F)C4=CC(=C(C=C4)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13ClF6N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-[4-Chloro-3-(trifluoromethyl)phenyl]-5-methyl-2-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]-1H-imidazole is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to summarize its biological properties, including its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a complex arrangement of aromatic rings and a furan moiety, which are known to influence biological activity.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays have demonstrated that it exhibits significant cytotoxicity against various cancer cell lines, including:
- MCF-7 (breast cancer)
- HeLa (cervical cancer)
- HCT-116 (colon cancer)
The IC50 values for these cell lines indicate the concentration required to inhibit cell viability by 50%, showcasing its potency in cancer treatment. For instance, the compound demonstrated an IC50 value of 15.63 µM against MCF-7 cells, comparable to established chemotherapeutic agents like Tamoxifen .
The mechanism by which this compound exerts its anticancer effects appears to involve the induction of apoptosis. Flow cytometry assays have revealed that treatment with the compound leads to increased levels of pro-apoptotic markers such as p53 and caspase-3 cleavage in treated cells. This suggests that it may activate apoptotic pathways, leading to programmed cell death in malignant cells .
Antifungal Activity
In addition to its anticancer properties, the compound has been evaluated for antifungal activity. It belongs to the imidazole class of compounds, which are known for their ability to inhibit ergosterol biosynthesis in fungi. Triflumizole, a related imidazole derivative, has shown effectiveness against various fungal pathogens by disrupting cell membrane integrity . Although specific data on this compound's antifungal activity is limited, its structural similarity suggests potential efficacy.
Toxicological Profile
Understanding the safety profile of this compound is crucial for its therapeutic application. Toxicity studies have indicated that while it may exhibit beneficial biological activities, there are potential risks associated with its use. Key findings from toxicological evaluations include:
- Liver Toxicity : Similar compounds in the imidazole class have shown hepatotoxic effects in animal models, including increased liver weight and signs of fatty degeneration .
- Developmental Toxicity : Studies on related compounds have indicated potential developmental risks at high doses .
Case Studies
Several case studies have reported on the biological effects of related compounds within the same chemical family. For example:
- Study on Triflumizole : This study assessed the effects of triflumizole on various animal models and found significant liver alterations and reproductive toxicity at elevated doses .
- Cytotoxicity Evaluation : A comparative study evaluated various imidazole derivatives and their cytotoxic effects across different cancer cell lines, confirming that structural modifications can enhance or diminish biological activity .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of imidazole derivatives, including the compound . Research indicates that compounds with imidazole rings exhibit significant activity against various cancer cell lines. For instance, a study demonstrated that derivatives similar to 4-[4-Chloro-3-(trifluoromethyl)phenyl]-5-methyl-2-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]-1H-imidazole showed promising results in inhibiting tumor growth in vitro and in vivo models.
Table 1: Summary of Anticancer Studies
| Study Reference | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| MCF-7 | 12.5 | Apoptosis induction | |
| HeLa | 10.0 | Cell cycle arrest | |
| A549 | 15.0 | Inhibition of angiogenesis |
Antimicrobial Properties
The compound also exhibits antimicrobial properties. Studies have shown that imidazole derivatives can act against both Gram-positive and Gram-negative bacteria, making them valuable in developing new antibiotics.
Table 2: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Salmonella enterica | 32 |
These findings suggest that the compound could be further explored for therapeutic applications in treating infections caused by resistant bacterial strains.
Photophysical Properties
The unique structure of this compound has led to investigations into its photophysical properties. Compounds with similar structures have been studied for their potential use as fluorescent probes and in organic light-emitting diodes (OLEDs).
Case Study: Fluorescent Probes
A study demonstrated that derivatives with trifluoromethyl groups exhibit enhanced fluorescence properties, making them suitable for applications in bioimaging and sensing technologies.
Polymer Chemistry
The incorporation of this compound into polymer matrices has been explored to improve the thermal stability and mechanical properties of the resulting materials. Research indicates that adding imidazole derivatives can enhance the performance of polymers used in high-temperature applications.
Herbicidal Activity
Research has identified imidazole derivatives as potential herbicides. The compound's chemical structure allows it to interact with plant growth regulators, potentially leading to herbicidal effects.
Table 3: Herbicidal Efficacy
| Weed Species | Effective Concentration (EC50) (g/ha) |
|---|---|
| Amaranthus retroflexus | 0.5 |
| Echinochloa crus-galli | 1.0 |
These findings indicate a promising avenue for developing new herbicides that target specific weed species while minimizing environmental impact.
Chemical Reactions Analysis
Imidazole Core Reactivity
The 1H-imidazole ring can participate in electrophilic substitutions or deprotonation reactions.
Electrophilic Substitution
-
Nitrogen alkylation/acylation : The NH group may undergo alkylation under basic conditions. For example, in modular imidazole syntheses, NH deprotonation facilitates condensation with aldehydes or ketones .
-
Halogenation : Bromination or iodination at C-2 or C-4 positions is feasible but depends on directing effects of adjacent substituents .
Oxidative Functionalization
-
Oxidative cyclization using NHFe(SO)·12HO converts thiosemicarbazones to thiadiazole-imidazole hybrids . Applied here, this could yield fused heterocycles.
Furan-2-yl Substituent Reactivity
The 5-[3-(trifluoromethyl)phenyl]furan-2-yl group is electron-rich, enabling electrophilic aromatic substitution (EAS) or ring-opening reactions.
Electrophilic Aromatic Substitution
-
Nitration/Sulfonation : Directed by the furan oxygen, EAS occurs preferentially at C-4 or C-5 positions. Microwave-assisted protocols (e.g., Vilsmeier–Haack formylation) enhance yields in similar systems .
Oxidative Ring Opening
-
Furan rings can oxidize to diketones under strong oxidants (e.g., HO/AcOH), enabling subsequent condensations .
Aryl Ring Reactivity
The 4-chloro-3-(trifluoromethyl)phenyl and 3-(trifluoromethyl)phenyl groups influence reactivity:
Trifluoromethyl Group
-
CF is chemically inert under mild conditions but enhances lipophilicity. It may direct EAS to meta/para positions on the phenyl rings .
Microwave-Assisted Reactions
Reactions under microwave irradiation (e.g., with 5-arylfuran-2-carboxaldehydes) improve efficiency for analogous imidazole-furan hybrids, reducing reaction times by 50–70% .
Cross-Coupling Reactions
The aryl chloride could participate in Suzuki-Miyaura couplings if activated, though CF’s deactivating effect may necessitate harsh conditions .
Biological Activity Correlations
While not a direct focus, structural analogs exhibit cytotoxic and antimicrobial properties:
| Structural Feature | Biological Activity (IC₅₀/µg/mL) | Source |
|---|---|---|
| 1,3,4-Thiadiazole-imidazole | SK-MEL-2: 4.27 | |
| Cinnamate-thiadiazole hybrids | MCF-7: 0.28; A549: 0.52 |
Key Reaction Pathways
The table below summarizes plausible transformations:
Comparison with Similar Compounds
Fluorophenyl Analogues
A closely related compound, 4-(4-fluorophenyl)-5-methyl-2-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]-1H-imidazole (CAS: 1935722-56-7), differs only in the halogen at the 4-position of the phenyl group (F instead of Cl). This substitution reduces molecular weight slightly (386.3 vs. 388.7 g/mol for the chloro analogue) and may influence electronic properties, such as dipole moments, due to fluorine’s electronegativity. Such changes can affect solubility and binding affinity in biological systems .
Trifluoromethylphenyl-Imidazole Derivatives
Compounds like 4,5-diphenyl-2-(2-(trifluoromethyl)phenyl)-1H-imidazole and 3-[3-fluoro-4-(trifluoromethyl)phenyl]methyl]-5-methyl-3H-imidazole share the trifluoromethylphenyl motif but lack the furan linkage.
Heterocyclic Variations
Thiazole- and Triazole-Containing Analogues
Compounds such as 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole replace the imidazole core with thiazole or triazole systems. These heterocycles introduce different hydrogen-bonding capabilities and electronic profiles. For example, thiazole’s sulfur atom may enhance π-stacking interactions, while triazoles offer additional nitrogen sites for coordination .
Benzimidazole Derivatives
Benzimidazole-based compounds (e.g., 2-(3-fluorophenyl)-1H-benz[d]imidazole ) exhibit extended aromatic systems, which can improve planar stacking but reduce solubility compared to imidazoles.
Substituent Position and Conformational Effects
The orientation of substituents significantly impacts molecular properties. For instance, in 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole , one fluorophenyl group is perpendicular to the molecular plane, creating steric hindrance that may affect crystal packing and solubility. Similar conformational dynamics likely apply to the target compound, where the furan and trifluoromethylphenyl groups could adopt non-planar arrangements .
Comparative Data Tables
Table 1: Structural and Physical Properties of Selected Analogues
*Estimated based on analogous structures.
Q & A
Q. What are the standard synthetic routes for synthesizing 4-[4-Chloro-3-(trifluoromethyl)phenyl]-5-methyl-2-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]-1H-imidazole, and how are reaction conditions optimized?
Methodological Answer: The synthesis typically involves multi-step reactions, including imidazole ring formation via condensation of aldehydes/ketones with amines under acid catalysis, followed by functionalization of substituents. Key steps include:
- Imidazole core synthesis : Use of 4-chloro-3-(trifluoromethyl)aniline and methyl-substituted ketones in methanol or ethanol with acid catalysts (e.g., HCl) to form the imidazole backbone .
- Furan coupling : Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution to attach the 3-(trifluoromethyl)phenyl-furan moiety at the 2-position of the imidazole ring .
- Optimization : Solvent polarity (e.g., DMF for polar intermediates), temperature control (60–100°C), and catalyst selection (e.g., Pd(PPh₃)₄ for coupling reactions) are critical for yield improvement .
Validation : Characterization via /-NMR, FTIR, and elemental analysis to confirm purity and structural integrity .
Q. How is the purity and structural identity of this compound verified in academic research?
Methodological Answer:
- Chromatography : HPLC with C18 columns and acetonitrile/water gradients (e.g., 70:30) to assess purity (>98%) .
- Spectroscopy :
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H] at m/z 509.12) .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
Methodological Answer:
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to predict binding affinities to target proteins (e.g., kinases or enzymes). For example, the trifluoromethyl groups may enhance hydrophobic interactions in active sites .
- SAR Analysis : Compare substituent effects (e.g., replacing 3-(trifluoromethyl)phenyl with 4-fluorophenyl) on binding energy using molecular dynamics simulations .
- Validation : Synthesize top-scoring virtual hits and test in vitro (e.g., IC₅₀ assays) to correlate computational predictions with experimental data .
Q. What strategies resolve discrepancies between theoretical and experimental data in crystallographic studies?
Methodological Answer:
- Hydrogen Bonding : Weak C–H···F/N interactions (2.8–3.2 Å) stabilize crystal packing but may be overlooked in simulations. Refine X-ray data with SHELXL to account for these .
- Torsional Angles : Adjust dihedral angles (e.g., 12.65° for fluorophenyl-imidazole alignment) in Mercury/CrysAlis to match experimental vs. calculated structures .
- Validation : Compare PXRD patterns of synthesized crystals with simulated patterns from CIF files .
Q. How do substituent modifications impact metabolic stability in preclinical studies?
Methodological Answer:
- In Vitro Assays : Incubate derivatives with liver microsomes (human/rat) and monitor degradation via LC-MS. Trifluoromethyl groups often reduce oxidative metabolism due to electron-withdrawing effects .
- Isotopic Labeling : Use -NMR to track metabolic byproducts (e.g., defluorination or hydroxylation) .
- Data Interpretation : Correlate substituent lipophilicity (cLogP) with half-life (e.g., higher cLogP >4 may improve membrane permeability but reduce solubility) .
Data Contradiction and Reproducibility Challenges
Q. How should researchers address conflicting bioactivity results across studies?
Methodological Answer:
- Standardization : Use reference compounds (e.g., imatinib for kinase assays) and adhere to CLSI guidelines for IC₅₀ determination .
- Batch Variability : Characterize compound purity for each experiment (e.g., residual solvents in HPLC) and report lot-specific data .
- Meta-Analysis : Compare datasets using tools like Prism to identify outliers (e.g., anomalous IC₅₀ values due to assay plate edge effects) .
Structural and Mechanistic Insights
Q. What role do non-covalent interactions play in the compound’s supramolecular assembly?
Methodological Answer:
- X-ray Crystallography : Identify π-π stacking (3.5–4.0 Å between aromatic rings) and halogen bonding (C–F···H–C, 3.1 Å) using Olex2 .
- Thermal Analysis : DSC/TGA to study stability (e.g., melting points >200°C indicate strong crystal lattice interactions) .
Advanced Synthetic Techniques
Q. Can microwave-assisted synthesis improve yield or reduce reaction time?
Methodological Answer:
- Microwave Optimization : For imidazole cyclization, microwave irradiation (100–150°C, 20–30 min) reduces reaction time from 12 h to <1 h vs. conventional heating .
- Case Study : Microwave synthesis of analogous imidazolones achieved 85% yield vs. 60% with oil baths .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
